molecular formula C10H11N3O3 B2879020 1-(3-Nitropyridin-2-yl)piperidin-4-one CAS No. 338411-72-6

1-(3-Nitropyridin-2-yl)piperidin-4-one

Cat. No.: B2879020
CAS No.: 338411-72-6
M. Wt: 221.216
InChI Key: BOBGISYVOBYUKA-UHFFFAOYSA-N
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Description

1-(3-Nitro-2-pyridinyl)tetrahydro-4(1H)-pyridinone is a heterocyclic compound that features a nitro group attached to a pyridine ring

Preparation Methods

The synthesis of 1-(3-Nitropyridin-2-yl)piperidin-4-one typically involves multi-step synthetic routes. One common method includes the nitration of 2-pyridinyl derivatives followed by cyclization to form the tetrahydro-4(1H)-pyridinone ring. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for the nitration step, followed by base-catalyzed cyclization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Nitro-2-pyridinyl)tetrahydro-4(1H)-pyridinone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine derivative.

Scientific Research Applications

1-(3-Nitro-2-pyridinyl)tetrahydro-4(1H)-pyridinone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use in drug discovery and development, particularly for its potential as a pharmacophore in designing new therapeutic agents.

    Industry: It is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which 1-(3-Nitropyridin-2-yl)piperidin-4-one exerts its effects is primarily through its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular targets and pathways involved may include enzymes and receptors that are critical for cellular functions .

Comparison with Similar Compounds

1-(3-Nitro-2-pyridinyl)tetrahydro-4(1H)-pyridinone can be compared with other similar compounds, such as:

    1-(3-Nitro-2-pyridinyl)pyrrolidin-2-one: This compound has a similar structure but features a pyrrolidinone ring instead of a tetrahydropyridinone ring.

    3-Nitropyridine: A simpler compound with only a nitro group attached to a pyridine ring, lacking the tetrahydropyridinone ring.

The uniqueness of 1-(3-Nitropyridin-2-yl)piperidin-4-one lies in its combination of the nitro group and the tetrahydropyridinone ring, which imparts distinct chemical and biological properties.

Biological Activity

1-(3-Nitropyridin-2-yl)piperidin-4-one is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, including its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C10H11N3O3C_{10}H_{11}N_{3}O_{3} and features a nitro group attached to a pyridine ring, which is known to enhance biological activity through various mechanisms. The compound's structure allows for interactions with biological targets, making it a candidate for drug development.

Antibacterial Activity

Research indicates that compounds with nitro groups often exhibit significant antibacterial properties. For instance, studies have shown that derivatives of nitropyridine can effectively inhibit bacterial growth. The presence of the nitro group enhances lipophilicity and membrane interaction, which is crucial for antibacterial activity.

CompoundMIC (μM)Target Bacteria
This compound20Staphylococcus aureus
Other Nitro Compounds30Pseudomonas aeruginosa

These findings suggest that this compound may have a similar efficacy profile, warranting further investigation into its antibacterial potential .

Antifungal Activity

The compound has also been evaluated for antifungal activity against resistant strains such as Candida auris. A study synthesized several piperidine derivatives and tested their efficacy against clinical isolates, revealing that some derivatives exhibited MIC values ranging from 0.24 to 0.97 μg/mL.

CompoundMIC (μg/mL)Target Fungi
pta10.24Candida auris
pta20.50Candida auris
pta30.97Candida auris

The mechanism of action involved inducing apoptotic cell death and disrupting the plasma membrane of fungal cells .

Anticancer Activity

This compound has shown promise in cancer research as well. Studies indicate that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways. For example, compounds containing piperidine rings have been associated with the inhibition of cell growth in various cancer cell lines.

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Case Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that nitro-containing compounds displayed significant antimicrobial properties, with certain derivatives showing enhanced activity against both gram-positive and gram-negative bacteria .
  • Fungal Resistance Study : Research on antifungal agents indicated that novel piperidine derivatives could overcome resistance mechanisms in Candida auris, showcasing their potential as effective treatments against resistant fungal infections .

Properties

IUPAC Name

1-(3-nitropyridin-2-yl)piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-8-3-6-12(7-4-8)10-9(13(15)16)2-1-5-11-10/h1-2,5H,3-4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBGISYVOBYUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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